molecular formula C19H17N3O4S B3536696 N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-4-methoxy-3-nitrobenzamide CAS No. 606922-90-1

N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-4-methoxy-3-nitrobenzamide

Cat. No.: B3536696
CAS No.: 606922-90-1
M. Wt: 383.4 g/mol
InChI Key: GEFNAKXVWPOEEE-UHFFFAOYSA-N
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Description

N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-4-methoxy-3-nitrobenzamide is a complex organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by its unique combination of a thiazole ring with an ethyl and phenyl substitution, as well as a methoxy and nitrobenzamide group. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Preparation Methods

The synthesis of N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-4-methoxy-3-nitrobenzamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as scaling up the reactions using continuous flow techniques.

Chemical Reactions Analysis

N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-4-methoxy-3-nitrobenzamide undergoes various types of chemical reactions:

Scientific Research Applications

N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-4-methoxy-3-nitrobenzamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential antimicrobial and antifungal activities, making it a candidate for developing new antibiotics.

    Medicine: Research is ongoing to explore its anticancer properties, particularly its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: It is used in the development of dyes, pigments, and other materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-4-methoxy-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interfere with cellular signaling pathways, leading to the inhibition of cell growth and proliferation. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-4-methoxy-3-nitrobenzamide can be compared with other thiazole derivatives, such as:

These comparisons highlight the uniqueness of this compound in terms of its specific substitutions and their impact on its chemical and biological properties.

Properties

IUPAC Name

N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-4-methoxy-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4S/c1-3-16-17(12-7-5-4-6-8-12)20-19(27-16)21-18(23)13-9-10-15(26-2)14(11-13)22(24)25/h4-11H,3H2,1-2H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEFNAKXVWPOEEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(S1)NC(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-])C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60361689
Record name N-(5-Ethyl-4-phenyl-1,3-thiazol-2-yl)-4-methoxy-3-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60361689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

606922-90-1
Record name N-(5-Ethyl-4-phenyl-1,3-thiazol-2-yl)-4-methoxy-3-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60361689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-4-methoxy-3-nitrobenzamide
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N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-4-methoxy-3-nitrobenzamide
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N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-4-methoxy-3-nitrobenzamide

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